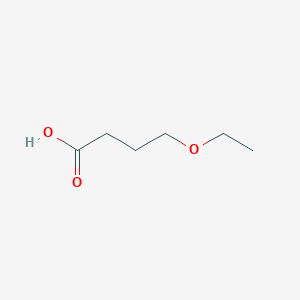4-Ethoxybutanoic acid
CAS No.: 10374-37-5
Cat. No.: VC5883494
Molecular Formula: C6H12O3
Molecular Weight: 132.159
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 10374-37-5 |
|---|---|
| Molecular Formula | C6H12O3 |
| Molecular Weight | 132.159 |
| IUPAC Name | 4-ethoxybutanoic acid |
| Standard InChI | InChI=1S/C6H12O3/c1-2-9-5-3-4-6(7)8/h2-5H2,1H3,(H,7,8) |
| Standard InChI Key | VZJCLNWCJGKJOI-UHFFFAOYSA-N |
| SMILES | CCOCCCC(=O)O |
Introduction
Structural and Molecular Characteristics
4-Ethoxybutanoic acid belongs to the class of substituted butanoic acids, with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol. The compound features a four-carbon chain terminating in a carboxylic acid group (-COOH) and an ethoxy group at the terminal carbon. This structure grants it amphiphilic properties, enabling interactions with both polar and nonpolar environments.
The ethoxy group’s electron-donating nature influences the acidity of the carboxylic moiety. For comparison, 4-methoxybutanoic acid (C₅H₁₀O₃) has a pKa of approximately 4.37 , suggesting that 4-ethoxybutanoic acid may exhibit a slightly lower acidity due to the larger alkyl group’s inductive effect. Computational modeling could further elucidate its electronic structure, but experimental data remain sparse.
Synthesis and Industrial Production
Synthetic Routes
While no direct synthesis of 4-ethoxybutanoic acid is documented in the provided sources, analogous methods for methoxy-substituted acids offer plausible pathways. For instance, 4-methoxybenzoic acid is synthesized via nucleophilic substitution of chloro-substituted precursors with methoxide ions under controlled pressure and temperature . Adapting this approach, 4-ethoxybutanoic acid could be synthesized through the reaction of 4-chlorobutanoic acid with sodium ethoxide (NaOCH₂CH₃) in an autoclave.
A hypothetical reaction scheme is proposed:
-
Alkoxylation:
This step would require elevated temperatures (80–150°C) and pressures (0.2–1.4 MPa), similar to conditions used for methoxybenzoic acid synthesis . -
Hydrolysis and Purification:
Subsequent hydrolysis of intermediates (e.g., nitriles or esters) under basic conditions, followed by acidification, would yield the final product.
Industrial Scalability
Industrial production would necessitate optimizing reaction conditions for yield and purity. Continuous-flow reactors, as employed in large-scale syntheses of similar compounds , could mitigate safety risks associated with high-pressure ethoxide reactions.
Physicochemical Properties
Extrapolating from 4-methoxybutanoic acid , key properties of 4-ethoxybutanoic acid may include:
| Property | Estimated Value |
|---|---|
| Density | 1.05–1.10 g/cm³ |
| Boiling Point | 220–230°C |
| Melting Point | -10–5°C (amorphous form) |
| Solubility | Miscible in polar solvents (e.g., ethanol, water) |
The ethoxy group’s larger size compared to methoxy may reduce crystalline stability, leading to a lower melting point. Spectroscopic data (e.g., IR: C=O stretch ~1700 cm⁻¹; NMR: δ 1.2 ppm for ethoxy -CH₃) would aid characterization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume